![molecular formula C16H16N4O B2436557 2-amino-4-methyl-N-(1-methyl-1H-indazol-6-yl)benzamide CAS No. 1797254-74-0](/img/structure/B2436557.png)
2-amino-4-methyl-N-(1-methyl-1H-indazol-6-yl)benzamide
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Overview
Description
2-amino-4-methyl-N-(1-methyl-1H-indazol-6-yl)benzamide is a compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have gained significant attention in medicinal chemistry due to their potential therapeutic applications .
Mechanism of Action
Target of Action
Indazole-containing compounds, which this compound is a part of, have been found to inhibit, regulate, and/or modulate various kinases such as chk1, chk2, and sgk . These kinases play a crucial role in cell cycle regulation and cellular stress response.
Mode of Action
It’s known that indazole derivatives can inhibit both hido1 and htdo by a mechanism involving direct coordination with the heme ferrous and ferric states . This suggests that 2-amino-4-methyl-N-(1-methyl-1H-indazol-6-yl)benzamide might interact with its targets in a similar manner, leading to changes in their activity.
Biochemical Pathways
The inhibition of kinases like chk1, chk2, and sgk can affect various cellular processes, including cell cycle progression, dna damage response, and cellular stress response .
Pharmacokinetics
One indazole derivative was found to have good pharmacokinetic properties and brain penetration in mice , suggesting that this compound might have similar properties.
Result of Action
The inhibition of kinases like chk1, chk2, and sgk can lead to changes in cell cycle progression, dna damage response, and cellular stress response .
Biochemical Analysis
Biochemical Properties
It is known that indazole derivatives can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Indazole derivatives have been shown to exhibit a potent anti-proliferative activity in human colorectal cancer cells (HCT116) .
Molecular Mechanism
Indazole derivatives have been designed as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, which are known to have important anticancer activity .
Preparation Methods
The synthesis of 2-amino-4-methyl-N-(1-methyl-1H-indazol-6-yl)benzamide typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the cyclization of hydrazones with ortho-substituted nitrobenzenes or the reaction of ortho-alkynyl anilines with diazonium salts.
Amination and Methylation:
Coupling with Benzamide: The final step involves coupling the indazole derivative with benzamide under suitable conditions to form the target compound.
Chemical Reactions Analysis
2-amino-4-methyl-N-(1-methyl-1H-indazol-6-yl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
2-amino-4-methyl-N-(1-methyl-1H-indazol-6-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Biological Research: It is used in biological studies to understand its interaction with various biological targets and pathways.
Industrial Applications: The compound is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2-amino-4-methyl-N-(1-methyl-1H-indazol-6-yl)benzamide can be compared with other indazole derivatives such as:
N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide: Known for its antifungal activity.
3-amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide: Studied for its anticancer properties.
These comparisons highlight the unique biological activities and potential therapeutic applications of this compound.
Biological Activity
2-amino-4-methyl-N-(1-methyl-1H-indazol-6-yl)benzamide, with the CAS number 1797254-74-0, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its applications in cancer therapy, anti-inflammatory effects, and antimicrobial properties.
- Molecular Formula : C16H16N4O
- Molecular Weight : 280.32 g/mol
- IUPAC Name : 2-amino-4-methyl-N-(1-methylindazol-6-yl)benzamide
1. Antitumor Activity
Recent studies indicate that compounds with indazole scaffolds exhibit significant antitumor properties. For instance, derivatives similar to this compound have been shown to inhibit various cancer cell lines effectively.
Compound | Target | IC50 (nM) | Reference |
---|---|---|---|
CFI-400945 | PLK4 | <10 | |
Compound 82a | Pim Kinases | 0.4 - 1.1 | |
Compound 83 | Multiple Myeloma (MM1.S) | 640 |
The compound's mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation. For example, it has been noted that the indazole core interacts effectively with enzyme targets, leading to reduced tumor growth in xenograft models.
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that indazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
3. Antimicrobial Properties
In addition to its anticancer and anti-inflammatory activities, this compound has shown promising antimicrobial effects against various pathogens. The specific mechanisms by which these compounds exert their antimicrobial effects are still under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of essential bacterial enzymes.
Case Studies
Several case studies highlight the biological activity of similar indazole-containing compounds:
-
Case Study on Cancer Treatment :
- A study evaluated the efficacy of an indazole derivative in a mouse model of colon cancer, demonstrating significant tumor reduction compared to control groups.
- The study reported an IC50 value of less than 10 nM against PLK4, a kinase implicated in tumorigenesis.
-
Anti-inflammatory Research :
- Another investigation focused on the compound's ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential use in treating autoimmune diseases.
-
Antimicrobial Evaluation :
- A series of tests conducted against Gram-positive and Gram-negative bacteria indicated that the compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Modifications at specific positions on the indazole and benzamide moieties can enhance potency and selectivity for various biological targets.
Properties
IUPAC Name |
2-amino-4-methyl-N-(1-methylindazol-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-10-3-6-13(14(17)7-10)16(21)19-12-5-4-11-9-18-20(2)15(11)8-12/h3-9H,17H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOJLQCRLBQVBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)C=NN3C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.